Usnic acid

Vue d'ensemble

Description

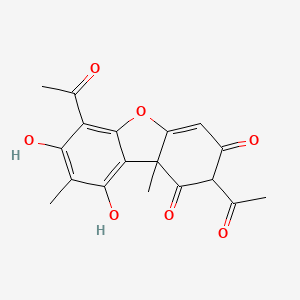

L’Usniacine-(+) est un dérivé de dibenzofurane naturel, connu pour ses activités biologiques significatives. C’est un métabolite secondaire produit par les lichens et il a été étudié pour ses propriétés antimicrobiennes, antitumorales, antivirales et antiparasitaires . Le composé est également appelé acide usnique (+) et a une formule moléculaire de C18H16O7 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’Usniacine-(+) implique plusieurs étapes, à partir de composés aromatiques simples. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau dibenzofurane. Les conditions réactionnelles impliquent généralement l’utilisation d’acides forts ou de bases comme catalyseurs et de températures élevées pour faciliter le processus de cyclisation .

Méthodes de production industrielle

La production industrielle de l’Usniacine-(+) implique souvent l’extraction d’espèces de lichens telles que l’Usnea barbata. Le processus d’extraction comprend l’extraction par solvant à l’aide de solvants organiques tels que l’acétone ou l’éthanol, suivie d’une purification par cristallisation ou chromatographie . Cette méthode garantit l’isolement de l’Usniacine-(+) de haute pureté pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

L’Usniacine-(+) subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’Usniacine-(+) peut être oxydée pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : L’Usniacine-(+) peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l’oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures et des pH contrôlés pour assurer la transformation souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l’Usniacine-(+), qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications De Recherche Scientifique

Biological Activities

1. Antibacterial Properties

Usnic acid exhibits potent antibacterial activity against a range of Gram-positive bacteria. Research indicates that it inhibits RNA and DNA synthesis in bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative bacteria like Escherichia coli . The compound's mechanism of action involves the disruption of transcription processes, leading to growth inhibition at low concentrations .

2. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. This compound and its derivatives have demonstrated inhibitory effects on various strains of the virus, including Delta and Omicron variants. In vitro assays revealed that these compounds bind to critical viral proteins, suggesting a mechanism for their antiviral action .

3. Antifungal Effects

This compound has shown efficacy against fungal pathogens, including those responsible for skin infections. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit growth at relatively low concentrations .

4. Anti-inflammatory and Antiparasitic Activities

This compound exhibits anti-inflammatory effects by modulating immune responses and reducing inflammatory markers . Additionally, it has been effective against parasitic infections, such as those caused by Trichomonas vaginalis, outperforming traditional treatments like metronidazole .

5. Anticancer Potential

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Studies have reported IC50 values ranging from 0.16 to 6.0 μM for different cancer types, demonstrating its potential as a chemotherapeutic agent . Furthermore, structural modifications of this compound have enhanced its antiproliferative activity .

Toxicity Concerns

Despite its promising biological activities, this compound is associated with hepatotoxicity and other adverse effects when administered at high doses. Clinical trials have reported side effects such as elevated liver enzymes and gastrointestinal discomfort in patients treated with this compound for conditions like tuberculosis and chronic bronchitis . Therefore, careful consideration of dosage is crucial in therapeutic applications.

Comparative Efficacy Table

Case Studies

Case Study 1: this compound in Tuberculosis Treatment

A clinical trial involving 30 patients treated with this compound for tuberculosis reported an average treatment duration of 71 days. While some patients experienced side effects necessitating treatment pauses, the overall efficacy indicated potential for further exploration in tuberculosis therapy .

Case Study 2: this compound Derivatives Against Cancer

A series of synthesized this compound derivatives were tested for their antiproliferative effects on human hepatoma cells (HepG2). Results showed enhanced cytotoxicity compared to unmodified this compound, suggesting that structural modifications can improve therapeutic outcomes in cancer treatment .

Mécanisme D'action

Le mécanisme d’action de l’Usniacine-(+) implique son interaction avec les composants cellulaires, conduisant à la perturbation des processus biologiques essentiels. Il cible des enzymes et des voies spécifiques, inhibant leur activité et conduisant à la mort cellulaire des agents pathogènes. L’activité antimicrobienne du composé est attribuée à sa capacité à interférer avec l’intégrité de la membrane cellulaire des bactéries .

Comparaison Avec Des Composés Similaires

L’Usniacine-(+) est unique parmi les composés similaires en raison de sa forte puissance et de son activité à large spectre. Les composés similaires incluent :

Acide usnique : Un autre composé dérivé des lichens présentant des propriétés antimicrobiennes similaires.

Acide norstictique : Connu pour son activité antimicrobienne, mais moins puissant que l’Usniacine-(+).

Acide protocétrarique : Un autre métabolite des lichens ayant des propriétés antimicrobiennes.

L’Usniacine-(+) se distingue par sa puissance plus élevée et sa plus large gamme d’activités biologiques par rapport à ces composés similaires .

Activité Biologique

Usnic acid, a secondary metabolite derived from various lichen species, has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated toxicity.

This compound is characterized by its unique dibenzofuran structure. Its biological activities are attributed to its ability to interact with cellular components, leading to various effects on microbial and cancer cells.

- Antimicrobial Activity : this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It inhibits DNA and RNA synthesis, which is critical for bacterial growth. The compound does not significantly affect Gram-negative bacteria like Escherichia coli, indicating a selective action mechanism .

- Antifungal Activity : Research indicates that this compound possesses antifungal properties effective against various fungal pathogens. Its mechanism involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis .

- Antiproliferative Effects : this compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 2.1 µM against human colorectal cancer HT-29 cells and 10 µM against K562 chronic myeloid leukemia cells . The compound induces apoptosis through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The inhibition of NF-κB signaling pathway plays a crucial role in mediating these effects .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | Mechanism | IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of DNA/RNA synthesis | Low µM |

| Antifungal | Various fungi | Disruption of cell membranes | Not specified |

| Antiproliferative | HT-29 (colorectal cancer) | Induction of apoptosis | 2.1 µM |

| K562 (leukemia) | Cell cycle arrest | 10 µM | |

| Anti-inflammatory | RAW264.7 macrophages | Inhibition of NF-κB signaling | Not specified |

Case Studies

- Tuberculosis Treatment : A clinical study in China investigated the efficacy of this compound in treating tuberculosis, where patients received 90 mg/day for an average duration of 71 days. Results indicated some improvement in symptoms; however, side effects such as elevated liver enzymes were reported .

- Cognitive Enhancement in Alzheimer's Models : In animal models of Alzheimer's disease, this compound derivatives showed promise in enhancing cognitive performance by reducing neuroinflammation and tau protein aggregation .

Toxicity and Safety Concerns

Despite its therapeutic potential, this compound's use is associated with hepatotoxicity. Reports have documented cases of liver failure linked to dietary supplements containing this compound, necessitating caution in its application . Adverse effects include gastrointestinal disturbances and elevated liver enzymes, which have been observed in clinical studies .

Propriétés

IUPAC Name |

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 125-46-2 | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.